molecular formula C10H5BrF3NO B1447516 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS No. 1423757-77-0

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1447516
CAS No.: 1423757-77-0
M. Wt: 292.05 g/mol
InChI Key: FGNITOSPWGXEDS-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde (CAS 1423757-77-0) is a versatile indole-based chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular formula is C10H5BrF3NO, with a molecular weight of 292.06 . The compound features a reactive aldehyde group at the C3-position of the indole scaffold, which serves as a powerful directing group for transition-metal-catalyzed C–H functionalization, enabling regioselective arylations at the C4-position of the indole ring . This is particularly valuable for creating complex, functionalized indole derivatives that are difficult to access via traditional methods. The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals . The strategic substitution with bromo and trifluoromethyl groups at the C5 and C6 positions enhances the potential of this compound for further derivatization via cross-coupling reactions and for modulating the electronic properties and metabolic stability of resulting molecules. Research applications include its use as a key precursor in the synthesis of novel bioactive molecules, such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which have shown promising antibacterial and antifungal activities . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-1-6-5(4-16)3-15-9(6)2-7(8)10(12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNITOSPWGXEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201694
Record name 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423757-77-0
Record name 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423757-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxaldehyde, 5-bromo-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation and Bromination

A relevant synthetic precedent is the preparation of 5-bromo-substituted indole derivatives from substituted anilines. For example, 4-bromo-2-methylaniline has been used as a starting material for 5-bromo-7-methylindole synthesis through iodination, Sonogashira coupling, and cyclization steps under basic conditions with potassium tert-butoxide or sodium hydride as bases in solvents like NMP or DMF. Although this example is for 5-bromo-7-methylindole, the methodology is adaptable for 5-bromo-6-(trifluoromethyl) analogs by replacing the methyl group with trifluoromethyl substituents.

Trifluoromethylation

The trifluoromethyl group at the 6-position can be introduced by:

  • Using trifluoromethylated indole precursors.
  • Direct trifluoromethylation reactions on the indole ring using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3) under catalytic conditions.

One documented approach involves the synthesis of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde by condensation of 5-trifluoromethylindole with DMF in the presence of POCl3 as a dehydrating agent. This method effectively installs the aldehyde group at the 3-position while maintaining the trifluoromethyl substituent.

Formylation (Introduction of the Aldehyde Group)

The aldehyde group at the 3-position is commonly introduced via the Vilsmeier-Haack reaction:

  • Reacting the indole derivative with DMF and POCl3, which generates the Vilsmeier reagent in situ.
  • The electrophilic reagent selectively formylates the 3-position of the indole ring due to its high nucleophilicity.

This reaction is typically carried out under controlled temperature conditions to avoid overreaction or decomposition.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Bromination Starting from 4-bromo-2-methylaniline or similar Introduction of bromine at 5-position High Selectivity critical
2 Trifluoromethylation Trifluoromethylated indole or trifluoromethylation reagent (e.g., TMSCF3) Installation of CF3 at 6-position Moderate Requires catalytic conditions
3 Formylation DMF + POCl3 (Vilsmeier-Haack reaction) Formyl group at 3-position Moderate to high Temperature control important

Research Findings and Analytical Data

  • Yields: The stepwise synthesis generally achieves moderate to high yields (50–90%) depending on the purity of intermediates and reaction optimization.
  • Purification: Silica gel column chromatography is the preferred method for purification of intermediates and final products, ensuring high purity.
  • Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity. For instance, 1H NMR spectra typically show characteristic aldehyde proton signals near 10 ppm and aromatic protons consistent with substitution patterns.
  • Solvents and Conditions: Common solvents include NMP, DMF, and dichloromethane. Reactions are often carried out under inert atmosphere (nitrogen) to prevent oxidation or side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Bromination reagent N-bromosuccinimide (NBS) or bromine source
Trifluoromethylation TMSCF3 or trifluoromethyl iodide, Pd/Cu catalysts
Formylation reagent DMF and POCl3 (Vilsmeier-Haack reagent)
Base for cyclization Potassium tert-butoxide or sodium hydride
Solvents NMP, DMF, dichloromethane
Temperature range Room temperature to 60 °C
Purification method Silica gel column chromatography
Characterization 1H NMR, 13C NMR, MS, HPLC

Chemical Reactions Analysis

Palladium-Catalyzed C–H Arylation

The aldehyde group at the C3 position acts as a directing group for regioselective C–H bond functionalization. Pd(II)-catalyzed coupling with aryl iodides enables direct arylation at the C2 position of the indole ring (Figure 1A) .

Key Conditions :

CatalystOxidantSolventTemperatureYield Range
Pd(OAc)₂ (10 mol%)AgOAc (2 equiv)HFIP100°C60–85%

Example Reaction :
Coupling with iodobenzene produces 2-aryl-5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde derivatives. The trifluoromethyl group enhances electron-deficient character, favoring oxidative addition in palladium cycles .

Nucleophilic Aromatic Substitution

The bromine atom at C5 undergoes substitution with nitrogen-containing nucleophiles under mild conditions (Figure 1B) .

Typical Protocol :

  • Reagents : K₂CO₃, DMF

  • Nucleophiles : Benzimidazoles, amines

  • Temperature : 80°C

  • Yield : 63–94%

Case Study :
Reaction with 4-fluorobenzimidazole replaces bromine with a benzimidazole moiety, generating biheteroaryl structures with potential bioactivity .

N-Acylation at the Indole Nitrogen

The NH group of the indole undergoes acylation under basic conditions (Figure 1C) .

Synthetic Procedure :

  • Deprotonation with NaH in DMF.

  • Treatment with 2-iodobenzoyl chloride (2.7 equiv).

  • Isolation yield: 54.3% .

Product : 5-Bromo-1-(2-iodobenzoyl)-6-(trifluoromethyl)-1H-indole-3-carbaldehyde. The acylated product shows enhanced stability for crystallographic studies .

Aldehyde-Specific Reactions

The C3 aldehyde participates in condensation and reduction reactions:

Trifluoromethylation via Aldehyde Activation

In DMF with TMSCF₃ (trimethyl(trifluoromethyl)silane), the aldehyde forms α-trifluoromethyl alcohols (Figure 1D) .

Conditions :

  • Reagents : TMSCF₃ (2 equiv), NaOAc (2 equiv)

  • Solvent : DMF, room temperature

  • Reaction Time : 10 hours

  • Yield : 60–70% .

Reductive Amination

The aldehyde reacts with primary amines to form Schiff bases, which are reduced to secondary amines using NaBH₄ .

Comparative Reactivity with Structural Analogs

Reaction Type5-Bromo-6-(CF₃)-Indole-3-Carbaldehyde5-(CF₃)-Indole-3-Carbaldehyde
C–H Arylation Efficiency Higher (electron-withdrawing Br/CF₃)Moderate
Bromine Substitution Yes (C5 position)Not applicable
Aldehyde Reactivity SimilarSimilar

Electron-withdrawing groups (Br, CF₃) enhance electrophilicity at C2/C5 positions, accelerating Pd-mediated couplings and nucleophilic substitutions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features an indole ring system, which is common in many biologically active molecules. The presence of the bromine and trifluoromethyl groups significantly alters its electronic properties, enhancing its reactivity and interaction with biological targets.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The indole ring can undergo oxidation to form various derivatives.
  • Reduction Reactions: The compound can be reduced to modify its functional groups.

Biology

In biological research, this compound has been studied for its potential anticancer , antimicrobial , and anti-inflammatory properties:

  • Anticancer Activity: Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 breast cancer cells. Mechanistic studies suggest that it may induce apoptosis through caspase activation and disrupt microtubule assembly.
  • Anti-inflammatory Effects: The compound has been linked to the modulation of inflammatory responses via interaction with cyclooxygenase enzymes (COX), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Medicine

The compound is being investigated as a potential lead in drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and inflammation.

Case Study 1: Anticancer Mechanism

A study focused on the anticancer effects of this compound demonstrated its ability to inhibit fibroblast growth factor receptors (FGFR). This receptor is implicated in various cancers, and the compound's inhibition could lead to reduced tumor growth .

Case Study 2: Biological Pathway Analysis

Research utilizing this compound as a probe in biochemical assays has provided insights into its role in metabolic pathways. It has been shown to affect signaling pathways critical for cell proliferation and survival, indicating its potential utility in understanding disease mechanisms .

Mechanism of Action

The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The bromine and trifluoromethyl groups enhance its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. This compound may also induce oxidative stress or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Position and Functional Group Variations

5-Bromo-1H-indole-3-carbaldehyde Derivatives
  • 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9, ) :

    • Key Differences : Replaces the aldehyde group at position 3 with a 4-iodobenzyl-substituted imidazole.
    • Impact : The imidazole moiety introduces hydrogen-bonding capability and bulkier steric effects, altering solubility and biological activity. Melting point (>200°C) and IR data (νmax 3124 cm⁻¹ for N-H stretch) suggest higher thermal stability compared to the aldehyde-containing target compound .
    • Synthesis : Prepared via condensation of 5-bromo-1H-indole-3-carbaldehyde with 4-iodobenzylamine and p-toluenesulfonylmethyl isocyanide in DMF .
  • 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34, ) :

    • Key Differences : Incorporates a 2,5-dimethoxyphenethyl group instead of the aldehyde.
    • Impact : The methoxy groups enhance lipophilicity, as evidenced by HRESIMS data (m/z 426.0820 [M+H]⁺). NMR shifts (δ 11.66 ppm for indole NH) indicate strong intramolecular hydrogen bonding .
6-Substituted Indole Derivatives
  • 6-Bromo-1H-indole-3-carbaldehyde (Compound 35 precursor, ) :

    • Key Differences : Bromine at position 6 instead of 5, with a trifluoromethyl group absent.
    • Impact : The shifted bromine alters electronic distribution, affecting reactivity in nucleophilic substitution. HRESIMS data (m/z 448.0622 [M+Na]⁺) and lower melting point (133–134°C) suggest reduced crystallinity compared to the 5-bromo analog .
  • 5-Bromo-6-chloro-1H-indole-3-carboxaldehyde (CAS: 1467059-87-5, ): Key Differences: Chlorine replaces the trifluoromethyl group at position 5. No direct data on synthesis or properties are provided, but its structural similarity highlights the importance of CF₃ in modulating reactivity .

Aldehyde Position Isomerism

  • 5-Bromo-1H-indole-2-carbaldehyde (Compound 3h precursor, ) :
    • Key Differences : Aldehyde at position 2 instead of 3.
    • Impact : Positional isomerism significantly alters molecular polarity and conjugation. For example, the 2-carbaldehyde derivative exhibits distinct NMR shifts (e.g., δ 7.65 ppm for H-2) and is used in asymmetric catalysis, unlike the 3-carbaldehyde target compound .

Halogen and Trifluoromethyl Substituent Effects

  • 5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole (): Key Differences: Additional iodine at position 3. Molecular weight (389.94 g/mol) and storage notes suggest sensitivity to light due to the C-I bond .
  • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () :

    • Key Differences : Benzaldehyde core with bromo, fluoro, and hydroxy substituents.
    • Impact : The absence of the indole ring reduces π-conjugation, affecting UV absorption and redox properties. Such compounds are often used as chelating agents rather than drug intermediates .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Substituents (Positions) Melting Point (°C) Key NMR Shifts (δ, ppm) Molecular Weight (g/mol)
This compound Br (5), CF₃ (6), CHO (3) N/A N/A ~306.5 (calc.)
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) Br (5), Imidazole (3) >200 7.65 (H-2), 11.66 (NH) 487.1 (HRESIMS)
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) Br (6), OMe (2,5) 133–134 7.64 (H-9), 6.79 (H-5′) 426.1 (HRESIMS)
5-Bromo-6-chloro-1H-indole-3-carboxaldehyde Br (5), Cl (6), CHO (3) N/A N/A 272.5 (calc.)

Biological Activity

5-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromine and trifluoromethyl groups enhances its reactivity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₅BrF₃NO, with a molecular weight of approximately 292.052 g/mol. The compound features an indole ring system, which is commonly found in many biologically active molecules. The trifluoromethyl group significantly alters the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromine and trifluoromethyl groups enhance binding affinity, which may lead to the inhibition of enzyme activity or modulation of receptor functions. Additionally, this compound may induce oxidative stress or disrupt cellular processes, contributing to its observed biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in MDA-MB-231 breast cancer cells .
  • Mechanisms : The compound may induce apoptosis in cancer cells through caspase activation and disruption of microtubule assembly .

Antimicrobial Properties

There is emerging evidence suggesting that this compound possesses antimicrobial activity. Studies have indicated effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
6-(Trifluoromethyl)-1H-indoleIndole structure with trifluoromethyl groupLacks bromine; different reactivity
5-chloro-6-(trifluoromethyl)-1H-indoleChlorine instead of bromineDifferent halogen affects reactivity
5-bromoindoleBromine on indole without trifluoromethyl groupSimpler structure; less functional diversity
5-bromo-7-(trifluoromethyl)-indoleTrifluoromethyl group at position 7Different position alters properties

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Antitumor Activity : A study demonstrated that this compound inhibited cell growth in various cancer lines with IC50 values ranging from 10 to 30 µM, indicating moderate potency .
  • Mechanistic Insights : Another investigation focused on its mechanism as a microtubule-destabilizing agent, revealing that it disrupts normal mitotic processes in cancer cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
5-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

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